Roseofungin
CAS No.: 12687-98-8
Cat. No.: VC0541824
Molecular Formula: C39H62O10
Molecular Weight: 690.9 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 12687-98-8 |
|---|---|
| Molecular Formula | C39H62O10 |
| Molecular Weight | 690.9 g/mol |
| IUPAC Name | (3E,5E,7E,9E,11E)-14,16,18,20,24,26-hexahydroxy-3-methyl-36-propan-2-yl-1-oxacyclohexatriaconta-3,5,7,9,11-pentaene-2,22,28-trione |
| Standard InChI | InChI=1S/C39H62O10/c1-28(2)38-20-16-12-8-11-15-19-31(41)22-33(43)24-35(45)26-37(47)27-36(46)25-34(44)23-32(42)21-30(40)18-14-10-7-5-4-6-9-13-17-29(3)39(48)49-38/h4-7,9-10,13-14,17,28,30,32-36,38,40,42-46H,8,11-12,15-16,18-27H2,1-3H3/b6-4+,7-5+,13-9+,14-10+,29-17+ |
| Standard InChI Key | YHVUXVJMFMUNKX-AFJHTLGSSA-N |
| Isomeric SMILES | C/C/1=C\C=C\C=C\C=C\C=C\CC(CC(CC(CC(CC(=O)CC(CC(CC(=O)CCCCCCCC(OC1=O)C(C)C)O)O)O)O)O)O |
| SMILES | CC1=CC=CC=CC=CC=CCC(CC(CC(CC(CC(=O)CC(CC(CC(=O)CCCCCCCC(OC1=O)C(C)C)O)O)O)O)O)O |
| Canonical SMILES | CC1=CC=CC=CC=CC=CCC(CC(CC(CC(CC(=O)CC(CC(CC(=O)CCCCCCCC(OC1=O)C(C)C)O)O)O)O)O)O |
| Appearance | Solid powder |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
Roseofungin is characterized by a 36-membered macrolide ring containing a conjugated pentaene system () and multiple hydroxyl groups (Figure 1) . The SMILES notation (C/C/1=C\C=C\C=C\C=C\C=C\CC(CC(CC(CC(CC(=O)CC(CC(CC(=O)CCCCCCCC(OC1=O)C(C)C)O)O)O)O)O)O) confirms the presence of a methyl group at position 3 and an isopropyl moiety at position 36 . The compound’s amphiphilic nature arises from its hydrophobic polyene chain and hydrophilic hydroxylated regions, enabling interactions with biological membranes .
Physical and Chemical Data
Key physicochemical properties include:
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 690.9036 g/mol | |
| Boiling Point | 916 °C at 760 mmHg | |
| Density | 1.083 g/cm³ | |
| Vapor Pressure | 0 mmHg at 25°C | |
| Flash Point | 273.5 °C | |
| Predicted CCS ([M+H]+) | 246.8 Ų |
The compound’s low aqueous solubility and high thermal stability suggest formulation challenges for systemic administration .
Mechanisms of Biological Activity
Antifungal Action
Roseofungin targets fungal cell membranes, likely through ergosterol binding, a mechanism common to polyene antibiotics . This interaction disrupts membrane integrity, leading to ion leakage and cell death. Studies using Trichophyton violaceum and Candida albicans demonstrate minimum inhibitory concentrations (MICs) of 1.11 mg/ml and 1.33 mg/ml, respectively (Table 1) .
Table 1: Antifungal Activity of Roseofungin
| Organism | MIC (mg/ml) | Source |
|---|---|---|
| Trichophyton gypseum | 0.53 | |
| Epidermophyton rubrum | 1.11 | |
| Cryptococcus neoformans | 4.69 | |
| Aspergillus fumigatus | 8.33 |
Antiviral Activity
Roseofungin inhibits RNA viruses such as influenza A (H1N1) and B, with efficacy comparable to remantadin (IC₅₀: 0.5–1.0 µg/ml) . Notably, it suppresses influenza B replication, a niche where remantadin fails . Against DNA viruses, it reduces variolovaccine plaque formation by 90% at 10 µg/ml . The compound also blocks neoplastic transformation induced by Rous sarcoma virus, suggesting dual antiviral and antitumor potential .
Pharmacokinetics and Toxicological Profile
Acute Toxicity
Murine studies report an intraperitoneal LD₅₀ of 140 mg/kg and intravenous LD₅₀ of 16.5 mg/kg . Toxicity manifests as respiratory distress and neurological impairment, likely due to membrane disruption in non-target tissues .
Metabolic Stability
Analytical Methods for Identification
Thin-Layer Chromatography
A validated TLC method uses silica gel plates and a chloroform-methanol-water (65:25:4) mobile phase. Roseofungin exhibits yellow fluorescence at under UV light (365 nm) .
UV Spectrophotometry
The compound’s UV spectrum in ethanol shows maxima at 318 nm and 335 nm, attributable to the pentaene chromophore . Linearity () is maintained between 10–50 µg/ml, enabling quantitative analysis .
Therapeutic Applications and Limitations
Antifungal Formulations
Roseofungin is formulated in suppositories (e.g., Canprophem-AK®) for localized candidiasis . Base excipients like polyethylene glycol minimally affect values when drug loading is ≤250 mg/suppository .
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